

# An In-depth Technical Guide on the Thermodynamic Properties of Bromodifluoromethane Gas

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## Compound of Interest

Compound Name: Bromodifluoromethane

Cat. No.: B075531

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **bromodifluoromethane** ( $\text{CHBrF}_2$ ), a compound of interest in various chemical and pharmaceutical applications. The document summarizes key quantitative data in structured tables, details experimental protocols for the determination of these properties, and includes visualizations of its application in synthetic pathways relevant to drug development. This guide is intended to be a valuable resource for researchers and professionals requiring accurate thermodynamic data and methodological insights for  $\text{CHBrF}_2$ .

## Chemical Identity and Safety

**Bromodifluoromethane**, also known as Halon 1201, is a hydrobromofluorocarbon. Its key identifiers are listed in the table below.

Identifier	Value
Chemical Formula	CHBrF2
Molar Mass	130.92 g/mol [1]
CAS Number	1511-62-2
Synonyms	Difluorobromomethane, HBFC-22B1, R-22B1[1]

Safety Information: **Bromodifluoromethane** is a colorless gas.[2] As a gaseous substance, appropriate safety precautions must be taken when handling it. It is crucial to work in a well-ventilated area and use personal protective equipment. For detailed safety and handling information, refer to the material safety data sheet (MSDS).

## Thermodynamic Properties

The thermodynamic properties of **bromodifluoromethane** gas are essential for understanding its behavior in chemical reactions and for process design. The following tables summarize the key thermodynamic data available for this compound.

## Physical Properties

Property	Value
Boiling Point	-14.6 °C
Melting Point	-145 °C
Critical Temperature	138.83 °C (411.98 K)
Critical Pressure	5.2 MPa

## Enthalpy, Entropy, and Gibbs Free Energy

Property	Value
Standard Enthalpy of Formation ( $\Delta_f H^\circ_{\text{gas}}$ )	$-425.3 \pm 0.9 \text{ kJ/mol}$ [3]
Standard Molar Entropy ( $S^\circ_{\text{gas}, 1 \text{ bar}}$ )	Data not readily available in searched sources
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	Data not readily available in searched sources

Further research is required to obtain reliable experimental or calculated values for the standard molar entropy and standard Gibbs free energy of formation of **Bromodifluoromethane** gas.

## Heat Capacity

The ideal gas heat capacity ( $C_p$ ) of a substance is a measure of the energy required to raise its temperature. This property is temperature-dependent.

Temperature (K)	Ideal Gas Heat Capacity ( $C_p$ ) (J/mol·K)
Data not readily available in searched sources	Data not readily available in searched sources

A comprehensive table of the ideal gas heat capacity of **Bromodifluoromethane** as a function of temperature is not readily available in the searched literature. This data is typically determined experimentally or calculated using statistical mechanics based on spectroscopic data.

## Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections outline the general principles of the key experimental techniques used for gases like **bromodifluoromethane**.

### Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of a compound is often determined indirectly by measuring the enthalpy of a reaction involving that compound, such as a combustion reaction, using a bomb calorimeter.

**Principle:** A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

**Experimental Workflow:**



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**Caption:** Workflow for determining enthalpy of formation using bomb calorimetry.

**Detailed Steps:**

- **Sample Preparation:** A precise mass of the liquid or gaseous sample is introduced into a crucible within the bomb.
- **Calorimeter Setup:** The bomb is sealed, purged, and then filled with high-pressure oxygen. It is then submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
- **Ignition and Measurement:** The sample is ignited electrically. The temperature of the water is recorded at regular intervals before, during, and after the reaction to determine the temperature change ( $\Delta T$ ).
- **Calculation:** The heat of combustion at constant volume ( $\Delta U_{\text{comb}}$ ) is calculated from the temperature change and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure ( $\Delta H_{\text{comb}}$ ). Using Hess's law and the known

standard enthalpies of formation of the combustion products (e.g., CO<sub>2</sub>, H<sub>2</sub>O, HF, HBr), the standard enthalpy of formation of the compound can be determined.

## Determination of Heat Capacity

The heat capacity of a gas can be measured at constant pressure ( $C_p$ ) or constant volume ( $C_v$ ). Flow calorimetry is a common method for determining the  $C_p$  of gases.

Principle: A continuous flow of the gas at a known rate is passed through a calorimeter where a measured amount of heat is supplied electrically. The resulting temperature increase of the gas is measured.

Experimental Workflow:



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Caption: Schematic of a continuous flow calorimeter for gas heat capacity measurement.

Detailed Steps:

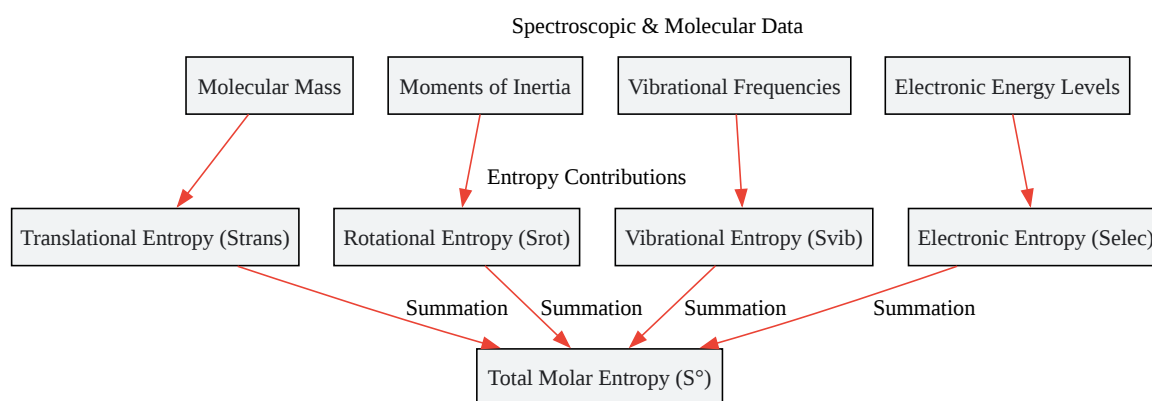
- **Gas Flow:** The gas is passed through the calorimeter at a constant, known molar flow rate.
- **Heating:** A known amount of electrical power (heat) is supplied to the gas stream.
- **Temperature Measurement:** The temperature of the gas is measured before (T1) and after (T2) the heater.
- **Calculation:** The heat capacity at constant pressure is calculated from the molar flow rate, the heat input, and the temperature difference (T2 - T1).

## Determination of Entropy by Statistical Mechanics

The standard molar entropy of a gas can be calculated using statistical mechanics from molecular properties obtained from spectroscopic measurements (e.g., infrared and microwave spectroscopy).

Principle: The entropy of a molecule is composed of translational, rotational, vibrational, and electronic contributions. These contributions can be calculated from the molecular mass, moments of inertia, vibrational frequencies, and electronic energy levels.

Logical Relationship for Entropy Calculation:



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Caption: Calculation of standard molar entropy from molecular properties.

Methodology:

- **Spectroscopic Analysis:** Infrared and microwave spectroscopy are used to determine the vibrational frequencies and rotational constants of the **bromodifluoromethane** molecule.
- **Calculation of Partition Functions:** The translational, rotational, vibrational, and electronic partition functions are calculated from the molecular properties.
- **Calculation of Entropy Contributions:** Each partition function is used to calculate the corresponding contribution to the total entropy.
- **Total Entropy:** The total standard molar entropy is the sum of the individual contributions.

## Application in Drug Development: Synthesis of Fluorinated Nucleoside Analogs

Fluorinated compounds play a significant role in medicinal chemistry, often enhancing the metabolic stability and binding affinity of drug molecules. **Bromodifluoromethane** can serve as a building block for the introduction of the difluoromethyl group (-CHF<sub>2</sub>) into organic molecules, including nucleoside analogs, which are a critical class of antiviral and anticancer agents.

The difluoromethyl group can be introduced via a nucleophilic substitution reaction where a nucleophile, such as a deprotonated nucleobase, attacks the electrophilic carbon atom of **bromodifluoromethane**, displacing the bromide ion.

Reaction Pathway:



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Caption: General reaction for the synthesis of a difluoromethylated nucleoside analog.

This synthetic strategy allows for the targeted modification of biologically active scaffolds, potentially leading to the development of new therapeutic agents with improved pharmacological properties. The thermodynamic properties of **bromodifluoromethane** are crucial for optimizing the reaction conditions for such syntheses.

## Conclusion

This technical guide has provided a consolidated source of information on the thermodynamic properties of **bromodifluoromethane** gas. While key data such as enthalpy of formation are available, further experimental and computational work is needed to fully characterize its thermodynamic profile, particularly its heat capacity as a function of temperature, standard

molar entropy, and Gibbs free energy of formation. The outlined experimental protocols provide a basis for obtaining this missing data. The application of **bromodifluoromethane** in the synthesis of fluorinated nucleoside analogs highlights its relevance in the field of drug development, where its thermodynamic properties are essential for reaction design and optimization.

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## References

- 1. m.youtube.com [m.youtube.com]
- 2. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 3. Methane, bromodifluoro- [webbook.nist.gov]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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